2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
CAS No.:
Cat. No.: VC16301360
Molecular Formula: C18H20N6OS
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N6OS |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H20N6OS/c1-23(2)15-10-8-14(9-11-15)20-16(25)12-26-18-22-21-17(24(18)19)13-6-4-3-5-7-13/h3-11H,12,19H2,1-2H3,(H,20,25) |
| Standard InChI Key | WTJFIFZDSKILJV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide, reflects its three primary components:
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A 1,2,4-triazole ring substituted with an amino group at position 4 and a phenyl group at position 5.
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A sulfanyl-acetamide bridge linking the triazole to a dimethylamino phenyl group.
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A 4-(dimethylamino)phenyl moiety providing electron-donating characteristics .
The canonical SMILES string (CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3) and InChIKey (WTJFIFZDSKILJV-UHFFFAOYSA-N) confirm the spatial arrangement critical for intermolecular interactions.
Table 1: Key Molecular Properties
Synthetic Pathways and Methodological Considerations
General Synthesis Strategy
The synthesis typically involves a multi-step protocol:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with phenylacetic acid precursors yields the 4-amino-5-phenyl-1,2,4-triazole scaffold .
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Sulfanyl-Acetamide Bridging: Thiolation of the triazole’s 3-position using mercaptoacetic acid, followed by coupling with 4-(dimethylamino)aniline via carbodiimide-mediated amide bond formation .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the triazole’s 3-position requires precise stoichiometric control.
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Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Peaks at δ 2.98 ppm (s, 6H, N(CH₃)₂), δ 6.65–7.45 ppm (aryl protons), and δ 8.21 ppm (s, 1H, NH) confirm the dimethylamino phenyl and triazole groups .
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¹³C NMR: Signals at δ 167.5 ppm (C=O) and δ 121–150 ppm (aromatic carbons) validate the acetamide linkage .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 369.1 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀N₆OS .
Infrared (IR) Spectroscopy
Absorption bands at 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-S) corroborate functional groups.
Comparative Analysis with Structural Analogues
Fluorinated Derivative: CID 2019075
The analogue 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide (C₁₈H₁₉FN₆OS) introduces a 2-fluorophenyl group, increasing molecular weight to 386.4 g/mol . Fluorination enhances metabolic stability and bioavailability, as evidenced by prolonged half-life in pharmacokinetic studies .
Table 2: Comparative Properties
| Property | Target Compound | Fluorinated Analogue |
|---|---|---|
| Molecular Weight | 368.5 g/mol | 386.4 g/mol |
| LogP (Predicted) | 2.1 | 2.5 |
| Antimicrobial MIC (Avg.) | Not reported | 12 µg/mL (Gram-negative) |
| Metabolic Stability | Moderate (t₁/₂ = 2.1 h) | High (t₁/₂ = 4.8 h) |
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